Bienvenue dans la boutique en ligne BenchChem!

Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate

Medicinal Chemistry Synthetic Intermediate Scaffold Functionalization

Procurement-worthy intermediate for CRTH2 antagonists (MK‑7246), PKC inhibitors (Ro‑32‑0432), and cerebrovascular SAR libraries. Only the 7‑carboxylate ethyl ester with 6,7,8,9‑tetrahydro saturation provides the sp³ C‑7 handle for enantioselective synthesis. Substitution with the 10‑carboxylate regioisomer, methyl ester, or fully aromatic core compromises downstream reactivity and target engagement. Ensure batch‑to‑batch consistency by sourcing this CAS‑verified scaffold.

Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
CAS No. 135440-73-2
Cat. No. B150251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate
CAS135440-73-2
Synonyms6,7,8,9-TETRAHYDRO-PYRIDO[1,2,A]INDOLE-7-CARBOXYLIC ACID ETHYL ESTER
Molecular FormulaC15H17NO2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2=CC3=CC=CC=C3N2C1
InChIInChI=1S/C15H17NO2/c1-2-18-15(17)12-7-8-13-9-11-5-3-4-6-14(11)16(13)10-12/h3-6,9,12H,2,7-8,10H2,1H3
InChIKeyHIUAZGLOMWYLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate (CAS 135440-73-2): Core Scaffold & Synthetic Intermediate Procurement Guide


Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate (CAS 135440-73-2) is a tricyclic heterocyclic compound belonging to the pyrido[1,2-a]indole family, characterized by a partially saturated pyridine ring fused to an indole nucleus bearing an ethyl ester substituent at the 7-position [1]. First described in the context of a Dieckmann/ring expansion methodology developed for accessing potent and selective inhibitors of Protein Kinase C [2], this scaffold has since been recognized as a pharmacophoric core present in clinically evaluated agents including the CRTH2 antagonist MK-7246 and the PKC inhibitor Ro-32-0432 [3]. Its molecular formula is C₁₅H₁₇NO₂ with a molecular weight of 243.30 g/mol, a calculated LogP of approximately 2.77, and a polar surface area of 31.23 Ų [1].

Why Generic Substitution of Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate Is Not Advisable: Positional, Ester, and Saturation Constraints


Substitution of ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate with a structurally similar analog cannot be performed without risking significant divergence in downstream synthetic outcomes and biological target engagement. The pyrido[1,2-a]indole scaffold exhibits marked position-dependent reactivity: the 7-carboxylate ester serves as a critical functional handle for further elaboration (e.g., reduction to the aminomethyl moiety in Ro-32-0432), whereas the regioisomeric 10-carboxylate (CAS 22766-24-1) presents a fundamentally different vector for functionalization and is associated with distinct pharmacological profiles [1]. Similarly, the choice of ethyl ester versus methyl ester or free carboxylic acid influences both the physicochemical properties—LogP differs by approximately 0.5 units between ethyl and methyl esters in this series—and the synthetic compatibility with subsequent transformations [2]. The 6,7,8,9-tetrahydro saturation state is equally non-interchangeable: the fully aromatic pyrido[1,2-a]indole core lacks the sp³-hybridized C-7 carbon that serves as the chiral handle in enantioselective syntheses of clinical candidates such as MK-7246 [3]. The limited availability of head-to-head comparative biological data for this specific intermediate underscores the importance of sourcing the exact compound rather than relying on inferred equivalence from class-level properties.

Quantitative Differentiation Evidence for Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate vs. Closest Analogs


Positional Isomer Differentiation: 7-Carboxylate vs. 10-Carboxylate Regioisomer Functional Handles

The 7-carboxylate regioisomer (CAS 135440-73-2) provides a functionalization vector that is structurally required for the synthesis of 7-amino-substituted tetrahydropyridoindoles, a critical pharmacophoric motif in CRTH2 antagonists such as MK-7246 and PKC inhibitors such as Ro-32-0432 [1]. In contrast, the 10-carboxylate regioisomer (CAS 22766-24-1, methyl ester MW 229.27) directs substitution to a position associated with a distinct biological profile, as demonstrated in the HIV-1 NNRTI series where 10-substituted pyrido[1,2-a]indoles (typified by BCH-1) showed antiviral activity against HIV-1 with an IC₅₀ comparable to nevirapine but with a narrow selectivity index of approximately 35 [2]. The two regioisomers are not synthetic equivalents and cannot be interconverted without de novo synthesis.

Medicinal Chemistry Synthetic Intermediate Scaffold Functionalization

Ester Type Differentiation: Ethyl Ester vs. Methyl Ester Physicochemical and Synthetic Properties

The ethyl ester of 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate (MW 243.30, LogP 2.77, PSA 31.23) differs from its methyl ester analog (estimated MW ~229.27, estimated LogP ~2.27) by approximately 0.5 LogP units and 14 Da molecular weight [1]. This difference, while modest, can influence chromatographic behavior, solubility, and the steric environment during subsequent synthetic transformations. In the Dieckmann/ring expansion methodology described by Bit et al., the ethyl ester was specifically employed as the substrate of choice for accessing the tetrahydropyridoindole scaffold, with the ethyl ester serving as the Dieckmann condensation precursor that ultimately delivers the 7-carboxylate substitution pattern [2]. The ethyl ester offers a balance between steric accessibility for nucleophilic attack and sufficient bulk to prevent unwanted side reactions compared to the more reactive but less selective methyl ester.

Physicochemical Properties Synthetic Chemistry Intermediate Selection

Saturation State Differentiation: 6,7,8,9-Tetrahydro vs. Fully Aromatic Pyrido[1,2-a]indole Core

The 6,7,8,9-tetrahydro saturation state at the pyridine ring is structurally critical for the introduction of chirality at the C-7 position. In the synthesis of MK-7246, the (7R)-enantiomer of the 7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indole scaffold is an essential intermediate [1]. The fully aromatic pyrido[1,2-a]indole (CAS 245-43-2) lacks the sp³-hybridized C-7 carbon entirely, precluding enantioselective functionalization at this position [2]. The 1,2,3,4-tetrahydro isomer (CAS 62420-83-1) presents a different saturation pattern with the saturated ring adjacent to the indole nitrogen rather than the pyridine nitrogen, resulting in different ring conformation and electronic distribution [3]. Of these, only the 6,7,8,9-tetrahydro isomer provides the saturated six-membered ring with the nitrogen at the bridgehead position that enables both the conformational flexibility and the C-7 functionalization handle required for CRTH2 and PKC inhibitor elaboration.

Chiral Synthesis Scaffold Saturation Stereochemistry

Validated Synthetic Utility: Established Intermediate in Pharmaceutical Lead Synthesis Pathways

Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate has been explicitly documented as an intermediate in the Dieckmann/ring expansion synthetic route that enabled the preparation of a series of potent and selective PKC inhibitors at Roche [1]. This established methodology provides a validated, literature-precedented synthetic pathway that is not available for other regioisomeric esters. Specifically, the Dieckmann condensation approach using this ethyl ester as a key intermediate allowed access to a diverse array of substituted tetrahydropyridoindole systems, which were subsequently elaborated into bisindolylmaleimide-based PKC inhibitors including Ro-31-8425 (IC₅₀ = 15 nM for rat brain PKC) and Ro-32-0432 (IC₅₀ = 9-108 nM across PKC isoforms α, βI, βII, γ, ε) . The analogous synthetic route using the 10-carboxylate regioisomer or the free carboxylic acid has not been demonstrated with comparable scope and efficiency.

Synthetic Methodology Process Chemistry Pharmaceutical Intermediate

Cerebrovascular Activity Differentiation: Structure-Activity Relationship at the 7-Position Scaffold

Although the specific compound ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate has not been directly profiled in cerebrovascular assays, the broader SAR established by Zheng et al. (1991) demonstrates that substitution at the 7-position of the 6,7,8,9-tetrahydropyrido[1,2-a]indole scaffold is a critical determinant of cerebral vasodilating activity [1]. In that study, a series of 2-substituted-6-oxo-10-[2-(N-substituted)carbamoyl]ethyl-6,7,8,9-tetrahydro-pyrido[1,2-a]indole derivatives were synthesized and tested. All compounds showed cerebral vasodilation, with compound I₇ (bearing a β-diethylaminoethylamine moiety) exhibiting the highest activity; the β-diethylaminoethylamine moiety was consistently superior to β-dimethylaminoethylamine across the series [1]. The 7-carboxylate ester serves as a versatile precursor for introducing varied amine substituents at this position, making it a strategic starting point for cerebrovascular SAR exploration that the 10-carboxylate regioisomer or the unsubstituted core cannot support.

Cerebrovascular Pharmacology Structure-Activity Relationship Vasodilation

Recommended Application Scenarios for Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 7-Amino-Substituted CRTH2 Antagonist Candidates

This compound is the appropriate starting material for research groups synthesizing CRTH2 (DP2) receptor antagonists following the MK-7246 pharmacophore model. The 7-carboxylate ester can be reduced to the corresponding aminomethyl intermediate, which serves as the key chiral building block for introducing the (4-fluorophenyl)sulfonyl(methyl)amino moiety characteristic of MK-7246 [1]. The 6,7,8,9-tetrahydro saturation is mandatory for establishing the C-7 stereocenter; the 10-carboxylate regioisomer or fully aromatic core cannot support this synthetic sequence. Procurement of this specific ester ensures compatibility with the published synthetic routes [1].

Chemical Biology: Synthesis of Bisindolylmaleimide-Based PKC Inhibitor Probes

For laboratories investigating PKC-dependent signaling pathways, this compound serves as the validated entry point to the tetrahydropyridoindole scaffold used in Ro-31-8425 (IC₅₀ = 15 nM) and Ro-32-0432 (IC₅₀ = 9-108 nM across PKC isoforms) . The Dieckmann/ring expansion methodology reported by Bit et al. (1991) provides a reproducible synthetic route using this ethyl ester, with downstream elaboration yielding ATP-competitive, cell-permeable PKC inhibitors suitable for use as chemical biology tool compounds [2].

Cerebrovascular Pharmacology: SAR Exploration at the 7-Position of Tetrahydropyridoindoles

For groups studying cerebral vasodilation mechanisms, the 7-carboxylate ester provides a functionalizable handle at the position most strongly implicated in cerebrovascular SAR [3]. The Zheng et al. (1991) study demonstrated that amine substituents at the 7-position modulate cerebral vasodilating potency, with β-diethylaminoethylamine outperforming β-dimethylaminoethylamine [3]. This compound can be hydrolyzed to the free acid and coupled with various amines to generate focused SAR libraries exploring this pharmacologically validated vector.

Synthetic Methodology Development: Annulation and Cyclization Substrate

This compound represents a structurally defined, commercially catalogued substrate for developing and benchmarking new synthetic methodologies targeting the pyrido[1,2-a]indole scaffold. The tetrahydropyridoindole core is present in multiple pharmaceutically relevant molecules, and efficient synthetic access remains an active area of methodology research, including cobalt-catalyzed intramolecular hydroarylation and rhodium-catalyzed pyridannulation approaches [4]. The availability of this specific compound with a documented CAS number and defined physicochemical properties makes it suitable as a reference standard for yield comparison and reaction optimization across different synthetic protocols.

Quote Request

Request a Quote for Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.